6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and DNA-intercalating properties . The structure of this compound consists of an indole fused with a quinoxaline ring, with hexyl and methyl substituents at the 6 and 9 positions, respectively .
Preparation Methods
The synthesis of 6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst . The reaction can be carried out under microwave irradiation to reduce reaction time and improve yields . Industrial production methods may involve similar condensation reactions but optimized for large-scale production using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
6-Hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl halides in the presence of a base to form alkylated derivatives.
Oxidation and Reduction: It can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydro derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium carbonate, dimethyl sulfate, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts DNA replication and transcription processes, leading to cytotoxic effects in cancer cells and antiviral activity . The molecular targets include DNA and various enzymes involved in DNA metabolism .
Comparison with Similar Compounds
6-Hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline is similar to other indoloquinoxaline derivatives such as ellipticine and cryptolepine . These compounds share a planar structure that facilitates DNA intercalation and exhibit similar biological activities. this compound is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Ellipticine
- Cryptolepine
- 9-Fluoro-6H-indolo[2,3-b]quinoxaline
Properties
Molecular Formula |
C21H23N3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-hexyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3/c1-3-4-5-8-13-24-19-12-11-15(2)14-16(19)20-21(24)23-18-10-7-6-9-17(18)22-20/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
InChI Key |
VGZGSQGKTNPDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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